molecular formula C18H27ClN2O2 B2512830 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one CAS No. 1795912-88-7

1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one

Cat. No. B2512830
CAS RN: 1795912-88-7
M. Wt: 338.88
InChI Key: CTTUCRCMIGACRJ-UHFFFAOYSA-N
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Description

“1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one” is a compound that contains an adamantane core, which is a type of diamondoid . Diamondoids are compounds that have a cage-like structure similar to the structure of diamond . This compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates . Therefore, future research could focus on developing new methods for the synthesis of these compounds and exploring their potential applications.

properties

IUPAC Name

1-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-12(19)16(22)20-2-4-21(5-3-20)17(23)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTUCRCMIGACRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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